molecular formula C16H13N5O3 B5537795 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate

2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate

Cat. No. B5537795
M. Wt: 323.31 g/mol
InChI Key: IQWJOVUIMLVYFJ-DNTJNYDQSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate, involves the condensation of amino triazole with formylphenyl derivatives. For instance, a related compound, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, was synthesized through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate (Medetalibeyoglu, 2021).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) is also utilized to assess the optimized molecular structure and vibrational frequencies. The study on a similar compound showcased the use of DFT to evaluate the optimized molecular structure, vibrational frequencies, and other spectroscopic properties (Medetalibeyoglu, 2021).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, leading to the formation of complexes with metals or acting as intermediates in organic synthesis. For example, the Schiff base synthesis involving triazole compounds suggests the potential for complex formation with metals, demonstrating their reactivity and functional utility in chemical synthesis (Medetalibeyoglu, 2021).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science. X-ray crystallography provides insights into the crystalline structure and arrangement of molecules, essential for understanding the material's physical properties. Studies on related compounds highlight the significance of crystal structure analysis in determining the physical characteristics (Liang, 2009).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interaction with other substances, are central to their application in various domains. Spectroscopic investigations, quantum chemical computational studies, and experimental analyses contribute to a comprehensive understanding of these properties. For instance, quantum chemical calculations on a similar compound provided insights into its electronic structure and chemical reactivity (Kotan & Yuksek, 2021).

Scientific Research Applications

Chemosensor Development

2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate and related compounds have been utilized in the development of chemosensors. For example, a phenyl thiadiazole-based Schiff base receptor, closely related to the chemical , demonstrated excellent selectivity and sensitivity towards Al3+ ions, showcasing its potential in chemical detection and analysis (Manna et al., 2020).

Antibacterial and Antifungal Agents

Triazole-based compounds, including those similar to 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate, have shown promising results as antibacterial and antifungal agents. A study involving triazole-derived Schiff bases revealed high antimicrobial activity against various bacterial and fungal strains (Sumrra et al., 2017).

Interaction with Bovine Serum Albumin (BSA)

Fluorescence spectral studies have investigated the interaction of compounds like 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate with Bovine Serum Albumin (BSA). These studies are crucial for understanding the behavior of such compounds in biological systems (Ghosh et al., 2016).

Antioxidant Activity

Related triazole Schiff bases have been synthesized and analyzed for their antioxidant activities. These studies are significant for evaluating the potential therapeutic uses of these compounds (Medetalibeyoglu, 2021).

Potential in Fluorescent Nanomaterials

Compounds structurally similar to 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate have been used to prepare fluorescent nanomaterials. These findings suggest the potential application of such compounds in developing new materials with unique optical properties (Ghodbane et al., 2012).

Anticancer Potential

Research has been conducted on the anticancer activity of Schiff base compounds closely related to 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate. These studies provide insights into the potential of these compounds in cancer treatment, especially in targeting specific cancer cell lines (Sukria et al., 2020).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. Some compounds clearly inhibited the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on the specific compound. Some compounds not only exhibited potent inhibitory activities against cancer cell lines, but also demonstrated very weak cytotoxic effects toward normal cells .

properties

IUPAC Name

[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-23-15-7-12(8-20-21-10-18-19-11-21)4-5-14(15)24-16(22)13-3-2-6-17-9-13/h2-11H,1H3/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWJOVUIMLVYFJ-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methoxy-4-(1,2,4-triazol-4-yliminomethyl)phenyl] pyridine-3-carboxylate

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